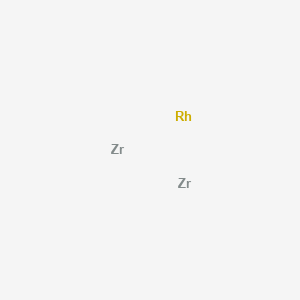
Rhodium--zirconium (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodium-zirconium (1/2) is an intermetallic compound formed by the combination of rhodium and zirconium in a 1:2 ratio. This compound is known for its unique properties, including high thermal stability, corrosion resistance, and superconductivity. It has garnered significant interest in various fields, including materials science and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of rhodium-zirconium (1/2) typically involves high-temperature solid-state reactions. One common method is the direct reaction of elemental rhodium and zirconium powders at elevated temperatures. The reaction is carried out in an inert atmosphere to prevent oxidation. The mixture is heated to temperatures ranging from 1000°C to 1500°C until the desired intermetallic compound is formed .
Industrial Production Methods: Industrial production of rhodium-zirconium (1/2) often employs arc melting or induction melting techniques. These methods involve melting the elemental powders in a controlled environment, followed by rapid cooling to obtain the intermetallic compound. The resulting material is then subjected to further processing, such as annealing, to enhance its properties .
Chemical Reactions Analysis
Types of Reactions: Rhodium-zirconium (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen or air at elevated temperatures, leading to the formation of rhodium oxide and zirconium oxide.
Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents to revert the oxides back to the metallic state.
Major Products Formed: The major products formed from these reactions include rhodium oxide, zirconium oxide, and various substituted intermetallic compounds, depending on the reagents and conditions used .
Scientific Research Applications
Rhodium-zirconium (1/2) has a wide range of applications in scientific research:
Chemistry:
Biology and Medicine:
Biomedical Applications: Research is ongoing to explore the potential use of rhodium-zirconium (1/2) in biomedical applications, such as drug delivery systems and imaging agents.
Industry:
Mechanism of Action
The mechanism by which rhodium-zirconium (1/2) exerts its effects is primarily related to its electronic structure and catalytic properties. The compound’s unique arrangement of rhodium and zirconium atoms allows for efficient electron transfer and activation of reactants. In catalytic applications, the rhodium atoms often serve as active sites for chemical reactions, while the zirconium atoms provide structural stability .
Comparison with Similar Compounds
Rhodium-Platinum (1/2): Similar to rhodium-zirconium (1/2), this compound exhibits high catalytic activity but differs in its electronic properties and stability.
Zirconium-Nickel (1/2): This compound is known for its hydrogen storage capabilities, which sets it apart from rhodium-zirconium (1/2).
Uniqueness: Rhodium-zirconium (1/2) is unique due to its combination of high thermal stability, corrosion resistance, and superconducting properties. These characteristics make it a versatile material for various advanced applications .
Properties
CAS No. |
12166-17-5 |
|---|---|
Molecular Formula |
RhZr2 |
Molecular Weight |
285.35 g/mol |
IUPAC Name |
rhodium;zirconium |
InChI |
InChI=1S/Rh.2Zr |
InChI Key |
KGXYJYPSRYUTEM-UHFFFAOYSA-N |
Canonical SMILES |
[Zr].[Zr].[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















